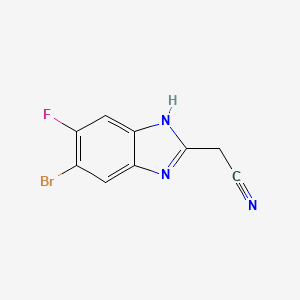

3-Fluoro-2-(oxetan-3-yloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-2-(oxetan-3-yloxy)aniline” is a chemical compound with the CAS number 1349717-82-3 . It’s offered by several chemical companies for research and development purposes .

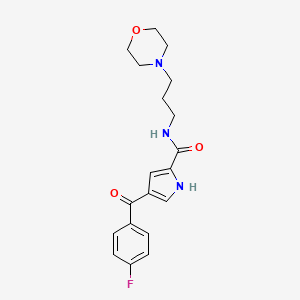

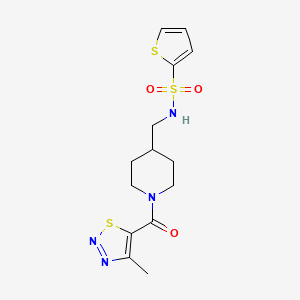

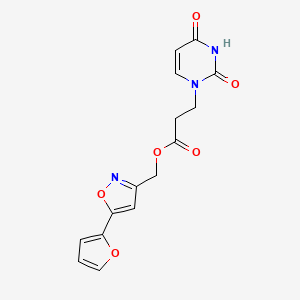

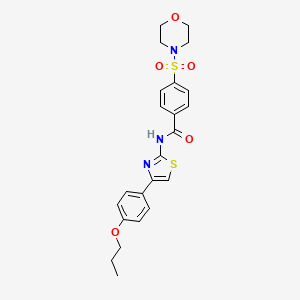

Molecular Structure Analysis

The molecular structure analysis of “this compound” is not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the search results .Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

- Compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) are studied for their inhibitory activity against c-Met kinase, important in cancer research. Docking studies and quantitative structure–activity relationship (QSAR) methods were used to understand the molecular features contributing to high inhibitory activity, offering insights into drug design (Caballero et al., 2011).

Chemical Synthesis and Characterization

- Research into the chemical synthesis of 3-Fluoro-2-quinolones from anilines, which includes compounds related to 3-Fluoro-2-(oxetan-3-yloxy)aniline, demonstrates their potential in producing valuable heterocyclic compounds. These findings are significant for the development of new pharmaceuticals and advanced materials (Mävers & Schlosser, 1996).

Application in Synthesizing Quinazoline and Isoindolinone

- The use of similar fluoro-aniline derivatives in the Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds is noted. These compounds are important in medicinal chemistry, highlighting the role of fluoro-aniline derivatives in innovative drug synthesis (Wu et al., 2021).

Polymer Synthesis and Characterization

- The electrochemical behavior and polymerization of fluoro-substituted anilines, including those related to this compound, have been studied. The polymers derived from these processes have potential applications in materials science, particularly in the development of conductive materials (Cihaner & Önal, 2002).

Pharmaceutical and Therapeutic Applications

- The synthesis and antimicrobial activities of compounds related to this compound have been explored. This research is crucial for developing new antibacterial and antifungal agents, furthering the field of infectious disease treatment (Mistry et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-fluoro-2-(oxetan-3-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNOXRHXILQOTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)